Product packaging for ALGAL LYOPHILIZED CELLS (U-13C+; U-15N)(Cat. No.:)

ALGAL LYOPHILIZED CELLS (U-13C+; U-15N)

Cat. No.: B1580323
M. Wt: NA
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Description

ALGAL LYOPHILIZED CELLS (U-13C+; U-15N) are isotopically enriched biomass derived from algae, uniformly labeled with both carbon-13 (13C) and nitrogen-15 (15N). These cells are processed via lyophilization (freeze-drying) to preserve structural integrity and biochemical activity. The dual isotopic labeling enables simultaneous tracking of carbon and nitrogen fluxes in metabolic studies, proteomics, and environmental research . Typical enrichment levels are ≥98% for 13C and 96–99% for 15N, ensuring high precision in tracer experiments .

Key applications include:

  • Metabolic Pathway Analysis: Tracing nutrient assimilation in microbial or eukaryotic systems.
  • Quantitative Proteomics: Measuring protein turnover rates using stable isotope labeling .
  • Environmental Studies: Assessing algal contributions to biogeochemical cycles.

Properties

Molecular Weight

NA

Purity

98%

Origin of Product

United States

Scientific Research Applications

Nutritional Applications

Algal lyophilized cells are rich in proteins, lipids, and carbohydrates, making them valuable for nutritional studies and functional food development. The isotopic labeling enables researchers to trace how different nutrients are utilized within algal cells, which is crucial for understanding their nutritional value. For instance, studies have shown that these cells exhibit significant biological activity, including photosynthesis and nutrient uptake, which are essential for applications in biotechnology such as biofuel production and bioremediation.

Biochemical Research

The isotopic labeling of algal cells allows researchers to conduct detailed metabolic tracing studies. Carbon-13 can be used to trace carbon flow through metabolic pathways, while nitrogen-15 can be integrated into amino acids during synthesis. This capability is particularly useful in understanding nutrient assimilation and metabolic pathways in algal cells. Research has demonstrated the potential of these cells in studying the regulation of lipid metabolism and the production of bioactive compounds .

Environmental Applications

Algal lyophilized cells have shown promise in bioremediation efforts due to their ability to adsorb heavy metals and other pollutants from aquatic environments. Studies indicate that these cells can influence microbial communities by providing organic matter and nutrients, thereby enhancing the degradation of contaminants. Furthermore, the isotopic labeling allows for tracing interactions between algae and higher trophic levels in food webs, providing insights into energy transfer and nutrient dynamics within ecosystems.

Case Study 1: Recovery of Iridium Using Galdieria sulphuraria

A study demonstrated the use of lyophilized Galdieria sulphuraria cells for the selective recovery of iridium from hydrochloric acid solutions. The efficiency of iridium recovery was found to be higher than that of activated carbon and comparable to ion-exchange resins. The study highlighted the potential of using algal lyophilized cells in industrial applications for metal recovery .

Case Study 2: Nutritional Value Assessment

Research assessing the nutritional value of Chlorella vulgaris lyophilized cells indicated their high protein content and presence of essential fatty acids. The isotopic labeling facilitated the tracking of nutrient assimilation pathways, which is vital for developing dietary supplements and functional foods .

Comparison with Similar Compounds

Isotopic Labeling and Enrichment Levels

The table below compares ALGAL LYOPHILIZED CELLS (U-13C+; U-15N) with other isotopically labeled algal products:

Compound Isotopic Labeling Enrichment Level Form Key Applications
ALGAL LYOPHILIZED CELLS (U-13C+; U-15N) U-13C; U-15N 13C: ≥98%; 15N: 96–99% Whole cells Dual-element metabolic tracing
ALGAL LYOPHILIZED CELLS (U-13C) U-13C ≥98% Whole cells Carbon flux studies
ALGAL LYOPHILIZED CELLS (U-15N) U-15N 96–99% Whole cells Nitrogen assimilation analysis
ALGAL LYOPHILIZED CELLS (U-D) U-D (deuterium) ≥98% Whole cells Lipid metabolism and structural studies
ALGAL AMINO ACID MIXTURE (U-15N) U-15N 98% Hydrolyzed amino acids Protein synthesis quantification
ALGAL AMINO ACID MIXTURE (U-13C; U-15N) U-13C; U-15N 97–99% Hydrolyzed amino acids Multi-omics integration (proteomics + metabolomics)

Key Differences :

  • Form: Lyophilized cells retain native cellular components (e.g., lipids, carbohydrates), while amino acid mixtures are pre-hydrolyzed for direct incorporation into proteins .
  • Isotopic Complexity : Dual-labeled cells enable simultaneous tracking of C/N pathways, whereas single-labeled variants limit studies to one element .
  • Cost and Accessibility : Triple-labeled compounds (e.g., U-13C; U-D; U-15N) are niche and costly, whereas dual-labeled cells balance utility and affordability .

Functional Advantages and Limitations

ALGAL LYOPHILIZED CELLS (U-13C+; U-15N)
  • Advantages :
    • Comprehensive Labeling : Captures carbon and nitrogen dynamics in intact cellular matrices .
    • Versatility : Suitable for both aerobic and anaerobic metabolic studies.
  • Limitations :
    • Processing Requirements : Cells may require lysis for intracellular metabolite extraction.
    • Species Variability : Enrichment efficiency depends on algal species (e.g., Synechococcus vs. Spirulina) .
Comparators
  • Single-Labeled Cells (U-13C or U-15N) :
    • Ideal for single-element studies but lack multi-isotope resolution .
  • Amino Acid Mixtures: Pros: Immediate bioavailability for protein synthesis . Cons: Exclude non-protein metabolites (e.g., lipids, nucleic acids) .

Research Findings

  • Dual-Labeled Cells in Metabolic Studies: In pancreatic cancer cells, 15N-labeled algal amino acids achieved 95% isotopic incorporation, enabling precise protein turnover measurements . Dual-labeled cells could similarly resolve C/N flux in tumor metabolism.
  • Species-Specific Variability :
    • Synechococcus-derived cells show higher 15N enrichment (98%) compared to Spirulina (96%), impacting experimental design .
  • Cost-Benefit Analysis :
    • Dual-labeled cells reduce experimental redundancy vs. sequential single-labeling, saving time and resources .

Preparation Methods

Cultivation of Isotopically Labeled Algal Biomass

1.1. Selection of Algal Strain and Growth Medium

  • Edible microalgae such as Spirulina platensis or Parachlorella beijerinckii are commonly used due to their digestibility and industrial relevance.
  • The growth medium is prepared with isotopically labeled substrates:
    • Carbon source: Water-soluble salts such as [13C]-bicarbonate or [13C]-carbonate salts serve as the sole carbon source to ensure uniform 13C incorporation.
    • Nitrogen source: 15N-labeled nitrogen salts (e.g., 15N-NaNO3) are used to achieve 15N labeling.

1.2. Controlled Growth Conditions

  • Cultures are maintained in sterile, closed systems such as sealed carboys or bioreactors with ports for sampling, dosing, and venting to maintain axenic conditions.
  • Key parameters monitored and controlled include:
    • pH: Maintained at optimal levels for algal growth.
    • Temperature: Typically between 29°C and 31°C.
    • Light intensity: Pass-through illumination at about 1000–2000 Lux.
    • Oxygen levels: Controlled to prevent buildup that could inhibit growth.
  • Growth phases are carefully observed, with isotopic labeling often optimized during the log phase for maximum biomass and label incorporation efficiency.

1.3. Isotopic Labeling Efficiency

  • The isotopic purity of the biomass can reach 90% or higher for carbon-13.
  • Nitrogen-15 incorporation depends on the nitrogen source concentration and the N:P ratio in the medium; optimal ratios (e.g., 1.0 to 1.5 times standard f/2 medium concentration) promote healthy growth and high labeling efficiency.

Harvesting and Quenching of Algal Cells

2.1. Harvesting

  • Cells are harvested by centrifugation or filtration methods appropriate to the culture system.
  • Care is taken to minimize mechanical damage during harvesting, as damage can affect cell viability and labeling uniformity.

2.2. Metabolic Quenching

  • To preserve the metabolic state and prevent post-harvest metabolic changes, cells are rapidly quenched.
  • Common quenching methods include:
    • Immediate freezing in liquid nitrogen (LN2).
    • Transfer of cells on filter paper from growth medium to cold extraction solvents.
  • Quenching solvents such as cold acetonitrile (CH3CN) at -15°C are used to halt metabolism quickly.

Cell Disruption and Extraction

3.1. Cell Pulverization

  • Frozen cell pellets are pulverized using mechanical methods such as ball milling with glass beads to break cells into fine particles.
  • This process is typically repeated multiple times (e.g., 1 min at 30 Hz, repeated 2-3 times) to ensure complete disruption.

3.2. Extraction

  • Extraction solvents vary depending on the downstream application, but commonly include:
    • Boiling ethanol.
    • Chloroform-methanol mixtures.
    • Cold aqueous acetonitrile (50%) for mammalian cells, which may also be adapted for algal cells.
  • These methods optimize metabolite extraction completeness, prevent metabolite conversion, and maintain metabolite stability.

Quality Control and Characterization

5.1. Isotopic Purity Assessment

  • Isotopic labeling is verified using techniques such as:
    • Nuclear Magnetic Resonance (NMR) spectroscopy.
    • Mass Spectrometry (MS).
  • These methods confirm the uniform incorporation of 13C and 15N isotopes and quantify labeling efficiency.

5.2. Structural and Dynamic Analysis

  • Solid-state NMR (ssNMR) can be employed to analyze the distribution and dynamics of biomolecules within intact algal cells.
  • Studies show that glycans and carbohydrates remain structurally intact and dynamically similar before and after lyophilization, supporting the reliability of the preparation method.

Summary Table of Preparation Steps and Key Parameters

Step Description Key Parameters/Notes
Cultivation Growth in medium with U-13C bicarbonate and U-15N salts Temp: 29–31°C; Light: 1000–2000 Lux; pH control
Harvesting Centrifugation or filtration to collect cells Minimize mechanical damage
Quenching Rapid freezing in LN2 or transfer to cold solvent Use cold acetonitrile (-15°C) for metabolism quenching
Cell Disruption Ball milling with glass beads 1 min at 30 Hz, repeated 2-3 times
Extraction Solvent extraction (boiling ethanol, chloroform-methanol) Optimize for metabolite stability and completeness
Lyophilization Freeze-drying to remove water Preserves cell structure and biochemical integrity
Milling Powdering lyophilized biomass Ensures uniform bulk drug form
Quality Control NMR and MS to verify isotopic purity Target isotopic purity ≥90%

Research Findings and Practical Considerations

  • Uniform labeling with stable isotopes is critical for metabolic tracing and diagnostic applications.
  • Controlled bioreactor systems with monitoring of pH, oxygen, and biomass density ensure reproducibility and high-quality biomass production.
  • Lyophilization maintains the biochemical and structural integrity of algal cells, enabling their use in various analytical and pharmaceutical contexts.
  • The choice of isotopic substrate concentration and culture conditions directly influences labeling efficiency and biomass yield.
  • Mechanical disruption methods combined with appropriate solvents optimize extraction of metabolites without compromising isotopic labels.

Q & A

Basic Research Questions

Q. How do researchers verify the isotopic enrichment (U-13C, U-15N) in algal lyophilized cells prior to metabolic studies?

  • Methodological Answer : Isotopic enrichment is validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to quantify 13C^{13}\text{C} and 15N^{15}\text{N} incorporation. Researchers should cross-check batch-specific Certificates of Analysis (COA) provided by suppliers, which detail isotopic purity (e.g., 98%+ for 13C^{13}\text{C}) . Control experiments with unlabeled cells are critical to establish baseline signals and confirm labeling efficiency .

Q. What protocols ensure sample integrity during reconstitution of lyophilized algal cells for tracer experiments?

  • Methodological Answer : Reconstitution should follow supplier-recommended buffers and growth media (e.g., ATCC protocols) to maintain cell viability and metabolic activity. Lyophilized cells must be rehydrated in sterile, isotonic solutions under controlled temperature (20–25°C) to prevent osmotic shock. Post-reconstitution viability assays (e.g., trypan blue exclusion) are mandatory to confirm cell fitness before downstream applications .

Q. How should researchers design control experiments when using dual-labeled (U-13C+; U-15N) algal cells in fluxomics?

  • Methodological Answer : Controls must include:

  • Unlabeled cells to distinguish natural isotope abundance from experimental signals.
  • Single-label controls (e.g., U-13C-only or U-15N-only) to isolate isotopic cross-talk in MS/MS data.
  • Time-course sampling to track dynamic labeling patterns and validate steady-state assumptions .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in metabolic flux data derived from dual-labeled algal cells?

  • Methodological Answer : Contradictions often arise from isotopic dilution or compartmentalized metabolism. To address this:

  • Combine tracer pulse-chase experiments with compartment-specific MS probes (e.g., chloroplast vs. cytosol isolation).
  • Apply computational flux balance analysis (FBA) to reconcile labeling patterns with genome-scale metabolic models.
  • Validate using parallel RNA-seq or proteomics to identify enzyme expression levels influencing flux discrepancies .

Q. How can researchers optimize algal lyophilization protocols to preserve post-rehydration enzymatic activity for proteomic studies?

  • Methodological Answer : Key parameters include:

  • Lyophilization ramp rate : Slow freezing (−1°C/min) to prevent ice crystal damage.
  • Cryoprotectants : Trehalose or sucrose (5–10% w/v) to stabilize protein structure.
  • Residual moisture : Maintain <3% via secondary drying (25°C under vacuum) to prevent hydrolysis.
    Post-lyophilization activity assays (e.g., RuBisCO activity in chloroplast extracts) are essential for protocol validation .

Q. What are the limitations of using U-13C+; U-15N algal cells in multi-omics integration (e.g., metabolomics + transcriptomics)?

  • Methodological Answer : Limitations include:

  • Isotopic interference : 15N^{15}\text{N} labels can skew amino acid quantification in LC-MS.
  • Temporal mismatch : Rapid metabolic turnover vs. slower transcriptional responses.
    Mitigation strategies:
  • Time-resolved sampling aligned with half-lives of target molecules.
  • Data normalization : Use internal standards (e.g., SILAC peptides) to correct for isotopic bias .

Q. How do researchers validate the absence of isotopic cross-contamination in co-culture systems using labeled algal cells?

  • Methodological Answer : Implement:

  • Species-specific biomarkers : Use taxonomic primers (16S/18S rRNA) or fluorescent tags to track algal vs. bacterial cells.
  • Isotopic mixing models : Apply linear regression to MS data to quantify cross-labeling thresholds.
  • Sterility checks : Regular PCR-based screening for microbial contamination in axenic cultures .

Methodological Best Practices

  • Data Reproducibility : Document lyophilization parameters (temperature, duration, residual moisture) and batch-specific COA data to ensure cross-study comparability .
  • Ethical Compliance : Adhere to laboratory safety protocols (e.g., biospecimen storage guidelines) and cite primary literature when adapting methods .
  • Critical Analysis : Use Google Scholar’s advanced search tools (e.g., date ranges, journal filters) to stay updated on isotopic labeling innovations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.